2',4'-Dibromo-5'-fluorophenacyl chloride
Description
2',4'-Dibromo-5'-fluorophenacyl chloride (hypothetical structure: C₈H₃Br₂ClFO) is a halogenated phenacyl derivative characterized by bromine substituents at the 2' and 4' positions, a fluorine atom at the 5' position, and a reactive chloride group at the phenacyl carbonyl. Phenacyl halides are widely used as alkylating agents in organic synthesis and as intermediates in pharmaceutical research due to their electrophilic carbonyl group, which participates in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-chloro-1-(2,4-dibromo-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-5-2-6(10)7(12)1-4(5)8(13)3-11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCGNKXAFBFKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dibromo-5’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms.
Industrial Production Methods: Industrial production of 2’,4’-Dibromo-5’-fluorophenacyl chloride may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The product is then purified through crystallization or distillation techniques to achieve high purity levels.
Types of Reactions:
Substitution Reactions: 2’,4’-Dibromo-5’-fluorophenacyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include phenacyl derivatives with various functional groups.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or hydrocarbons.
Scientific Research Applications
2’,4’-Dibromo-5’-fluorophenacyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phenacyl derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dibromo-5’-fluorophenacyl chloride involves its ability to act as an electrophile in chemical reactions. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to interact with nucleophiles and form covalent bonds. This reactivity is exploited in various synthetic and analytical applications.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The position and type of halogen substituents significantly influence the electronic and steric properties of phenacyl derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Steric Hindrance : The 2',3'-dibromo compound likely faces greater steric challenges in reactions compared to the target, where bromines are positioned ortho and para, reducing spatial clashes.
- Reactivity : The chloride leaving group in the target may offer faster substitution kinetics compared to bromine-containing analogs (e.g., 2',3'-Dibromo-5'-fluorophenacyl bromide), as Cl⁻ is a better leaving group in polar aprotic solvents .
Biological Activity
2',4'-Dibromo-5'-fluorophenacyl chloride (DBFPC) is an organic compound with the molecular formula C8H5Br2ClF. Its unique halogenated structure imparts significant biological activity, making it a valuable tool in biochemical research and drug development. This article explores the biological activity of DBFPC, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.
DBFPC is characterized by its combination of bromine and fluorine substituents on a phenacyl chloride framework. This structural configuration enhances its reactivity and lipophilicity, which are critical for its interactions with biological molecules. The presence of halogens can modify the electronic properties of the compound, influencing its binding affinities and selectivities in various biological contexts.
The biological activity of DBFPC is primarily linked to its role as a chemical probe in biochemical studies. It interacts with biomolecules through nucleophilic substitution reactions, where the chlorine atom is displaced, allowing for the formation of new bonds. This mechanism is essential for modifying proteins and nucleic acids to study structure-function relationships.
Key Mechanisms:
- Nucleophilic Substitution : The chlorine atom in DBFPC can be replaced by nucleophiles, facilitating the formation of covalent bonds with target biomolecules.
- Influence on Enzymatic Activity : The electronic effects of the fluorine atom may modulate enzyme activity, potentially impacting metabolic pathways.
- Lipophilicity Enhancement : Halogenation increases the compound's lipophilicity, improving its ability to penetrate cellular membranes and interact with intracellular targets.
Applications in Research
DBFPC has several applications in scientific research, particularly in drug discovery and development:
- Chemical Probes : Used to modify biomolecules for studying their functions and interactions.
- Drug Development : Its unique properties make it a candidate for designing new therapeutic agents, especially those targeting specific enzymes or receptors.
- Biochemical Studies : Employed in assays to investigate protein-ligand interactions and enzyme kinetics.
Case Studies
Several studies have highlighted the biological activities of DBFPC:
- Protein Modification Studies : Research demonstrated that DBFPC effectively modifies specific amino acid residues in proteins, leading to changes in their functional properties. This has implications for understanding enzyme mechanisms and designing inhibitors.
- Nucleic Acid Interactions : In vitro experiments showed that DBFPC can interact with DNA and RNA, affecting their stability and function. This property is crucial for developing antiviral agents or gene-editing tools.
- Toxicological Assessments : Preliminary toxicity studies indicate that while DBFPC exhibits significant biological activity, its safety profile requires careful evaluation. Toxicological data suggest potential irritant effects at high concentrations, necessitating further investigation into its long-term effects on human health .
Comparative Analysis
The following table compares DBFPC with similar compounds regarding their structural features and biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Bromo-4'-fluoroacetophenone | Lacks an additional bromine atom; less reactive | Limited applications in biochemical studies |
| 2,4'-Dibromoacetophenone | Does not contain fluorine; different electronic properties | Moderate reactivity; used in organic synthesis |
| 2-Bromo-3',4'-dichloroacetophenone | Contains chlorine instead of fluorine; leads to distinct reactivity patterns | Less effective as a chemical probe compared to DBFPC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
